molecular formula C5H5BrN2O2 B2526987 Methyl 2-bromo-1H-imidazole-5-carboxylate CAS No. 1379311-82-6

Methyl 2-bromo-1H-imidazole-5-carboxylate

Cat. No.: B2526987
CAS No.: 1379311-82-6
M. Wt: 205.011
InChI Key: PUKBTEQCTYPBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-1H-imidazole-5-carboxylate typically involves the bromination of a precursor imidazole compound. One common method includes the reaction of 2-bromo-1H-imidazole-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of 2-azido-1H-imidazole-5-carboxylate or 2-thiocyanato-1H-imidazole-5-carboxylate.

    Oxidation: Formation of 2-bromo-1H-imidazole-5-carboxylate N-oxide.

    Reduction: Formation of 2-bromo-1H-imidazole-5-methanol.

Scientific Research Applications

Methyl 2-bromo-1H-imidazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-1H-indazole-6-carboxylate
  • 2-Bromo-1-methyl-1H-imidazole
  • 2-Bromo-1H-imidazole-4-carboxylate

Uniqueness

Methyl 2-bromo-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its bromine atom at the 2-position and ester group at the 5-position make it a versatile intermediate for further functionalization, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 2-bromo-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBTEQCTYPBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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